6-Methoxy-N-methyl-1H-indole-2-carboxamide
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Overview
Description
6-Methoxy-N-methyl-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-N-methyl-1H-indole-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core, which can be derived from commercially available starting materials.
N-Methylation: The N-methylation of the indole nitrogen is carried out using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.
Carboxamide Formation:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carboxamide group, converting it into amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
6-Methoxy-N-methyl-1H-indole-2-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Biology: The compound is used in studies related to cell signaling pathways and receptor interactions due to its structural similarity to natural indole compounds.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Methoxy-N-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to receptors and enzymes involved in cell signaling and metabolic pathways.
Pathways Involved: It may modulate pathways related to neurotransmission, apoptosis, and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
6-Methoxy-1H-indole-2-carboxamide: Lacks the N-methyl group, resulting in different chemical and biological properties.
N-Methyl-1H-indole-2-carboxamide:
1H-Indole-2-carboxamide: The parent compound without any substitutions, serving as a reference for comparing the effects of methoxy and methyl groups.
Uniqueness: 6-Methoxy-N-methyl-1H-indole-2-carboxamide stands out due to the combined presence of methoxy and methyl groups, which enhance its chemical stability, reactivity, and potential for diverse applications in scientific research.
Properties
IUPAC Name |
6-methoxy-N-methyl-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-12-11(14)10-5-7-3-4-8(15-2)6-9(7)13-10/h3-6,13H,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJZIKHLLUOPBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(N1)C=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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